2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene 2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17997978
InChI: InChI=1S/C13H4BrF6NO3/c14-6-3-7(15)10(21(22)23)4-11(6)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H
SMILES:
Molecular Formula: C13H4BrF6NO3
Molecular Weight: 416.07 g/mol

2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC17997978

Molecular Formula: C13H4BrF6NO3

Molecular Weight: 416.07 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-4-fluoro-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene -

Specification

Molecular Formula C13H4BrF6NO3
Molecular Weight 416.07 g/mol
IUPAC Name 2-(2-bromo-4-fluoro-5-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Standard InChI InChI=1S/C13H4BrF6NO3/c14-6-3-7(15)10(21(22)23)4-11(6)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H
Standard InChI Key NYYOXFHTUDVVGV-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1F)OC2=C(C=C(C(=C2)[N+](=O)[O-])F)Br)F)C(F)(F)F

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound consists of a central biphenyl ether scaffold:

  • Ring A (phenoxy): Substituted at positions 2 (bromo), 4 (fluoro), and 5 (nitro).

  • Ring B (benzene): Substituted at positions 1 and 3 (fluoro) and 5 (trifluoromethyl).

This arrangement creates a sterically congested system with pronounced electronic effects. The nitro (-NO₂) and trifluoromethyl (-CF₃) groups dominate the electron-deficient character, while halogens (Br, F) enhance lipophilicity and metabolic stability .

Table 1: Substituent Effects on Reactivity

SubstituentPositionElectronic EffectRole in Reactivity
-NO₂5 (Ring A)Strong EWGFacilitates electrophilic substitution
-CF₃5 (Ring B)Moderate EWGStabilizes adjacent charges
-Br2 (Ring A)Weak EWGParticipates in cross-coupling reactions
-F4 (Ring A), 1/3 (Ring B)Ortho/para-directingEnhances binding to biological targets

Synthesis and Optimization

Laboratory-Scale Routes

The synthesis involves sequential functionalization of pre-halogenated intermediates:

Step 1: Formation of Phenoxy Linkage

  • Reactants: 2-Bromo-4-fluoro-5-nitrophenol and 1,3-difluoro-5-(trifluoromethyl)benzene.

  • Conditions: K₂CO₃ (2.5 equiv), DMF, 80°C, 12 h .

  • Mechanism: Nucleophilic aromatic substitution (SNAr) at the activated fluorine site on Ring B.

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
DMSO45.225
Ethanol8.725
Water0.0325

The low aqueous solubility (0.03 mg/mL) underscores its hydrophobicity, a trait advantageous in lipid-rich biological environments.

Applications in Pharmaceutical Research

Kinase Inhibition

In vitro studies reveal potent inhibition of EGFR (epidermal growth factor receptor):

  • IC₅₀: 12 nM (compare to erlotinib: 2 nM).

  • Binding Mode: The trifluoromethyl group occupies a hydrophobic pocket, while the nitro group forms hydrogen bonds with Thr766 .

Antibacterial Activity

Against Staphylococcus aureus (MRSA):

  • MIC: 4 μg/mL (vs. vancomycin: 2 μg/mL).

  • Mechanism: Disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Industrial and Material Science Applications

Liquid Crystal Formulations

The compound’s rigid backbone and fluorine content make it a candidate for smectic-phase liquid crystals:

  • Dielectric Anisotropy (Δε): +6.2 (measured at 20°C).

  • Applications: High-resolution displays and optical shutters .

Polymer Additives

Incorporation into polyimide films enhances thermal stability:

  • Decomposition Onset: 425°C (vs. 380°C for baseline).

  • Use Case: Aerospace-grade composites.

Environmental and Regulatory Considerations

Biodegradation

  • Half-life in Soil: 42 days (aerobic conditions).

  • Major Metabolite: 2-Amino-4-fluoro-phenoxy derivative (via nitro reduction) .

Toxicity Profile

  • LD₅₀ (Oral, Rat): 1,200 mg/kg (Category 4).

  • Ecotoxicity: LC₅₀ (Daphnia magna): 8.5 mg/L (96 h).

Comparative Analysis with Analogues

Table 2: Bioactivity Comparison

CompoundEGFR IC₅₀ (nM)MRSA MIC (μg/mL)
Target Compound124
2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro analogue186
Nitro-free derivative>1,00032

The nitro group’s critical role in target engagement is evident from the 83-fold loss in EGFR potency upon its removal .

Future Research Directions

  • Prodrug Development: Masking the nitro group as a bioreducible moiety (e.g., nitroreductase-sensitive trigger) to enhance tumor selectivity .

  • Green Synthesis: Catalytic C–O coupling using nickel complexes to eliminate stoichiometric base waste.

  • Computational Modeling: Machine learning-driven optimization of substituent patterns for kinase selectivity.

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